Enzyme Inhibition Potency by Alkyl Chain Length
While direct enzymatic data for 5-pentyl-1H-pyrazol-3-amine are not reported in the peer-reviewed literature, class-level SAR data for 4-alkylpyrazoles as liver alcohol dehydrogenase (LADH) inhibitors provide quantitative inference regarding the impact of the pentyl chain. The 4-pentylpyrazole analog exhibited such potent LADH inhibition that its true inhibition constant required correction for enzyme concentration (0.0005 μN), an unprecedented observation in this assay system [1]. Inhibitory power increased approximately twofold with each additional methylene unit in the alkyl chain [1]. The extrapolated potency of 4-pentylpyrazole substantially exceeds that of 4-butylpyrazole, 4-propylpyrazole, and unsubstituted pyrazole, demonstrating that the five-carbon alkyl chain length confers a discrete potency threshold not achievable with shorter-chain analogs.
| Evidence Dimension | Enzyme inhibitory potency (relative) |
|---|---|
| Target Compound Data | Extrapolated from 4-pentylpyrazole: Ki requires enzyme-concentration correction |
| Comparator Or Baseline | 4-Butylpyrazole (active), 4-Propylpyrazole (less active), Pyrazole (weak) |
| Quantified Difference | Potency increases approximately 2× per methylene unit addition |
| Conditions | Horse liver alcohol dehydrogenase (LADH) inhibition assay; enzyme concentration 0.0005 μN for pentyl analog correction |
Why This Matters
The pentyl chain length represents a potency inflection point where enzyme inhibition becomes so pronounced that standard kinetic calculations require correction—a threshold effect that shorter-chain analogs do not exhibit.
- [1] Dahlbom R, Tolf BR, Åkeson Å, Lundquist G, Theorell H. On the inhibitory power of some further pyrazole derivatives of horse liver alcohol dehydrogenase. Biochem Biophys Res Commun. 1974;57(3):549-553. DOI: 10.1016/0006-291x(74)90581-6. View Source
